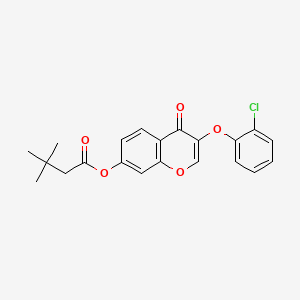
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as coumestrol butyrate, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate involves the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in lab experiments is its ability to exhibit multiple biological effects. It can be used to study the mechanisms of cancer cell growth, inflammation, and oxidative stress. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One potential area of research is its use in the development of new anti-cancer drugs. Another area of research is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to understand the exact mechanisms of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate involves the reaction of this compound with butyric anhydride in the presence of a catalyst such as pyridine. The resulting product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been used in various scientific studies due to its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research.
Propiedades
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-21(2,3)11-19(23)26-13-8-9-14-17(10-13)25-12-18(20(14)24)27-16-7-5-4-6-15(16)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQRHITOFFOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
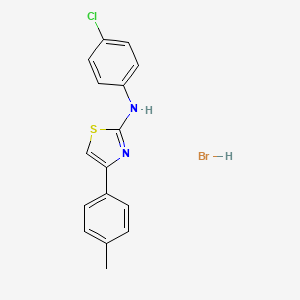
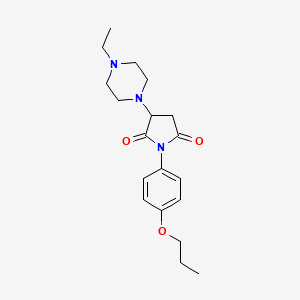
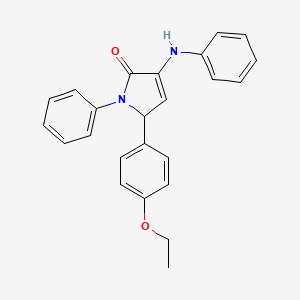

![4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5017936.png)
![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)
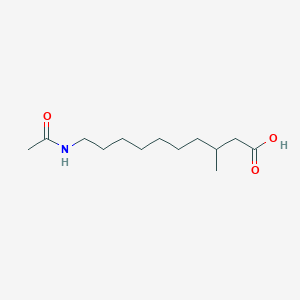
![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)